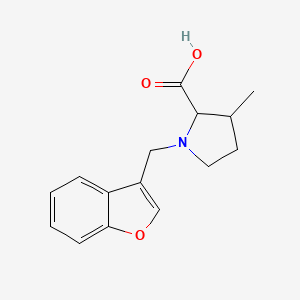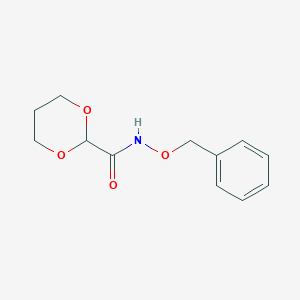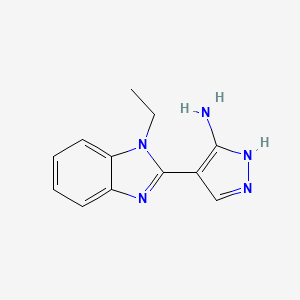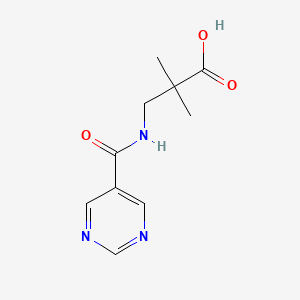![molecular formula C12H11N3O4 B6628118 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid, also known as MPAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAF is a furan derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been shown to inhibit the activity of several enzymes, including tyrosine kinases and proteases, which are involved in cell growth and proliferation. 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, including breast, lung, and colon cancer cells. 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Additionally, 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid in lab experiments include its high purity, ease of synthesis, and potential for use in various applications. 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid can be easily synthesized using various methods, and its purity can be easily determined using various analytical techniques. However, there are also limitations to using 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid, including further investigation of its potential as an anti-cancer agent and drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid. Furthermore, the potential use of 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid as a building block for the synthesis of novel materials with unique properties should also be explored. Overall, the study of 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has the potential to lead to the development of new drugs and materials with significant scientific and commercial value.
Métodos De Síntesis
2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid can be synthesized through various methods, including the reaction of furan-3-carboxylic acid with pyrimidine-5-carboxamide, followed by the reduction of the resulting compound with sodium borohydride. Another method involves the reaction of furan-3-carboxylic acid with pyrimidine-5-carboxylic acid, followed by the reaction with ethyl chloroformate and ammonia. These methods have been successfully used to synthesize 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid with high yields and purity.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been studied for its potential as a drug delivery system, as it can be easily incorporated into various drug formulations. In materials science, 2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-10(12(17)18)2-9(19-7)5-15-11(16)8-3-13-6-14-4-8/h2-4,6H,5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULFCDUFOYESEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2=CN=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)


![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)

![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)